molecular formula C25H19N3S2 B184201 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- CAS No. 68173-79-5

2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-

Cat. No. B184201
CAS RN: 68173-79-5
M. Wt: 425.6 g/mol
InChI Key: BBSDFBZZVLTMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-, also known as TPT, is a compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent. TPT has been shown to have promising activity against a variety of diseases, including cancer and infectious diseases.

Mechanism Of Action

The mechanism of action of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its activity against cancer cells. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has also been shown to inhibit the activity of certain viral and bacterial proteins, which may explain its activity against infectious diseases.

Biochemical And Physiological Effects

2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of bacteria and viruses. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been found to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- is its high purity and yield, which makes it suitable for further research and development. It has also been found to have low toxicity in vitro, which is important for safety considerations. However, 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its therapeutic potential.

Future Directions

There are many future directions for the study of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-. One area of research is the development of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- for cancer treatment. Another area of research is the development of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- as a treatment for infectious diseases. Studies are needed to determine the efficacy of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- against various bacterial and viral infections. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-, which will aid in the development of new therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- involves the reaction of 2-aminothiazole with 4-bromo-N-phenylbenzamide in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-(2-(phenylmethyl)-4-thiazolyl)phenylboronic acid in the presence of a base to yield 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-. The synthesis of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of diseases, including cancer and infectious diseases. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have activity against bacterial and viral infections, making it a potential treatment for infectious diseases.

properties

CAS RN

68173-79-5

Product Name

2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-

Molecular Formula

C25H19N3S2

Molecular Weight

425.6 g/mol

IUPAC Name

N-[4-(2-benzyl-1,3-thiazol-4-yl)phenyl]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C25H19N3S2/c1-3-7-18(8-4-1)15-24-27-22(16-29-24)20-11-13-21(14-12-20)26-25-28-23(17-30-25)19-9-5-2-6-10-19/h1-14,16-17H,15H2,(H,26,28)

InChI Key

BBSDFBZZVLTMAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5

Other CAS RN

68173-79-5

Origin of Product

United States

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